(2-Benzylphenyl)acetic acid

Description

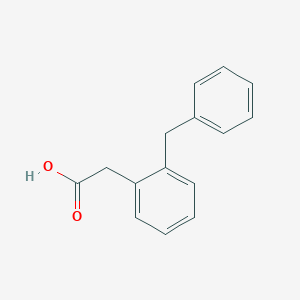

(2-Benzylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a benzyl group attached to the phenyl ring at the ortho position and an acetic acid side chain. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the benzyl substituent and acidic functionality from the carboxylic acid group.

Properties

CAS No. |

36374-49-9 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-(2-benzylphenyl)acetic acid |

InChI |

InChI=1S/C15H14O2/c16-15(17)11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |

InChI Key |

YSJHDWWFQVLNMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- However, its aromaticity may enhance π-π stacking interactions, useful in adsorption or drug design .

- Hydroxyl Group (2-Hydroxyphenylacetic Acid) : The -OH group lowers the pKa of the acetic acid moiety (increased acidity) and facilitates hydrogen bonding, making it a key metabolite in tyrosine catabolism .

- Chlorine (2-Chlorophenylacetic Acid) : The electron-withdrawing Cl group increases acidity (pKa ~2.8) and stabilizes negative charges, enhancing metal coordination efficiency .

Adsorption and Reactivity

Studies on acetic acid-modified biochar (ASBB) highlight the critical role of -COOH groups in uranium recovery, with adsorption capacities up to 112.40 mg/g . By analogy, this compound’s -COOH group could coordinate metals, while the benzyl substituent might improve selectivity in mixed-metal systems.

Research Findings and Mechanisms

Adsorption Kinetics

- Pseudo-Second-Order Kinetics : Dominant in ASBB due to chemisorption mechanisms, achieving equilibrium in 5 minutes . This compound may exhibit similar rapid kinetics if surface functional groups are accessible.

- pH Dependency : Optimal adsorption for ASBB occurs at pH 6.0, where -COO⁻ groups dominate. For this compound, the benzyl group’s hydrophobicity may shift the optimal pH range .

Thermodynamic Behavior

- Langmuir Isotherm: ASBB’s uranium adsorption fits the Langmuir model, suggesting monolayer coverage . Structural analogs with planar substituents (e.g., benzyl) may follow similar behavior.

Q & A

Q. What are the standard synthetic routes for (2-Benzylphenyl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or esterification reactions. For example, a substituted phenylacetic acid derivative can be synthesized via benzylation of phenylacetic acid using benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Reaction optimization includes controlling temperature (60–80°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize byproducts like diarylated compounds. Yield improvements (>70%) are achieved by slow addition of benzylating agents and inert atmosphere conditions to prevent oxidation.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) effectively removes impurities like unreacted starting materials . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. For polar byproducts, acid-base extraction (using 1M NaOH and subsequent neutralization) is employed .

Q. How is the structural identity of this compound confirmed post-synthesis?

Multinuclear NMR (¹H, ¹³C) and FT-IR spectroscopy are critical. Key NMR signals include aromatic protons (δ 7.2–7.4 ppm, multiplet) and the acetic acid methylene group (δ 3.6 ppm, singlet). IR confirms the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 241.1234 for C₁₅H₁₄O₂).

Q. Which analytical methods are suitable for quantifying this compound in solution?

Reverse-phase HPLC with UV detection (λ = 254 nm) offers precision (±2% RSD) using a calibration curve (1–100 µg/mL). Alternatively, acid-base titration with standardized NaOH (0.1M) and phenolphthalein indicator quantifies free carboxylic acid groups, though this method is less selective for complex matrices .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use PPE (nitrile gloves, safety goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and administering oxygen if respiratory irritation occurs . Store in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives of this compound?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) enables enantioselective synthesis. For example, kinetic resolution via ester hydrolysis with Candida antarctica lipase B achieves >90% ee . Reaction monitoring with chiral HPLC (Chiralpak AD-H column) validates enantiomeric excess.

Q. How should researchers address contradictions between theoretical and experimental purity data?

Discrepancies often arise from undetected impurities (e.g., regioisomers). Combine orthogonal methods: LC-MS for molecular weight confirmation, ¹H NMR integration for quantitative analysis, and differential scanning calorimetry (DSC) to detect polymorphic impurities . For example, a 5% discrepancy in purity by titration vs. HPLC may indicate residual solvents or non-acidic impurities.

Q. What stability studies are critical for this compound under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. HPLC-MS analysis reveals oxidation products (e.g., benzophenone derivatives) under light exposure, necessitating amber glass storage . Lyophilization improves thermal stability for long-term storage.

Q. How can degradation products of this compound be characterized in pharmacokinetic studies?

Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and analyze via UPLC-QTOF-MS. Major degradation products include decarboxylated derivatives (e.g., 2-benzyltoluene) and hydroxylated metabolites. Fragmentation patterns (m/z transitions) and isotopic labeling (¹³C) track degradation pathways .

Q. What computational tools predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict COX-2 inhibition (R² > 0.85). Molecular docking (AutoDock Vina) into COX-2 active sites (PDB: 1CX2) validates binding affinity (ΔG < −8 kcal/mol) for anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.